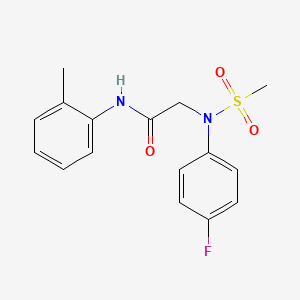

![molecular formula C15H18N2O2 B5713179 N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)

N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

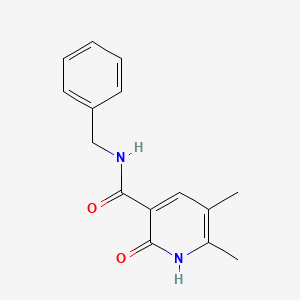

“N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide” is a compound that contains a quinoline ring, which is a heterocyclic aromatic organic compound. Quinoline is a basic structure for many pharmaceuticals and other biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of quinoline with other reagents. For example, the reductive N-methylation of quinolines with paraformaldehyde and H2 has been reported .Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by the presence of the quinoline ring and the amide group. Quinolines can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in the molecule. Quinolines are generally crystalline solids with a characteristic odor. They are basic in nature due to the presence of a nitrogen atom in the ring .Scientific Research Applications

Anticancer Activity

The quinoline scaffold, which is part of the structure of N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide, has been identified as an important motif in the development of new anticancer drugs. These compounds can inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Antimicrobial Properties

Quinoline derivatives have been frequently used for their bactericidal and bacteriolytic activities. The unique biological activity of these compounds makes them valuable targets in medicinal studies, particularly for combating resistant strains of bacteria .

Neuroprotective Effects

Compounds with a quinoline nucleus have shown potential in treating neurodegenerative diseases like Alzheimer’s. They are explored for their ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease therapy .

Anti-inflammatory and Analgesic Uses

The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory conditions. They may also possess analgesic properties, providing pain relief in various medical conditions .

Antidiabetic Applications

Some quinoline compounds exhibit anti-diabetic activities, which could be harnessed in the management of diabetes mellitus. Their role in insulin signaling and glucose metabolism is a subject of ongoing research .

Antioxidant Effects

The antioxidant properties of quinoline derivatives contribute to their protective effects against oxidative stress, which is implicated in many chronic diseases and aging processes .

Diuretic Potential

Quinoline-based compounds have been studied for their diuretic activities, which can be useful in conditions where the removal of excess body fluids is necessary, such as in certain cardiovascular diseases .

Psychotropic Applications

The structural complexity of quinoline derivatives allows for their use in psychotropic medication, potentially affecting mood, behavior, and cognitive functions. This application is particularly relevant in the field of psychiatry and behavioral sciences .

Future Directions

properties

IUPAC Name |

N-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-6-14(18)17(2)10-12-9-11-7-4-5-8-13(11)16-15(12)19/h4-5,7-9H,3,6,10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWEQRFOPAYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)CC1=CC2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5713099.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)

![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)

![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)

![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)

![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)